REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([O:27]O)(=[O:26])[CH3:25].B(F)(F)F.CC[O:35]CC.[OH-:38].[Na+]>>[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([S:23]([CH2:13][CH2:12][CH2:11][CH:10]2[O:27][C:24](=[O:26])[CH2:25][CH2:3][CH2:2][CH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)(=[O:35])=[O:38])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CCCCCCCCCC1)=O
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
peracetic acid
|
Quantity
|
90.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
peracetic acid
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under good stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture
|
Type
|
ADDITION
|
Details
|
was diluted with 300 ml of trichloroethane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
CUSTOM
|
Details
|
(reaction temperature: 30°-40°)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was further stirred for 10 days at 50°
|
Duration
|
10 d
|
Type
|
WAIT
|
Details
|
over this period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20°
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
WASH
|
Details
|
After washing with a 10% solution of NaHSO3 in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with H2O, the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(CCCCCCCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCCC1CCCCCCCCCCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([O:27]O)(=[O:26])[CH3:25].B(F)(F)F.CC[O:35]CC.[OH-:38].[Na+]>>[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([S:23]([CH2:13][CH2:12][CH2:11][CH:10]2[O:27][C:24](=[O:26])[CH2:25][CH2:3][CH2:2][CH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)(=[O:35])=[O:38])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CCCCCCCCCC1)=O
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
peracetic acid
|
Quantity
|
90.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
peracetic acid
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under good stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture
|
Type
|
ADDITION
|
Details
|
was diluted with 300 ml of trichloroethane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
CUSTOM
|
Details
|
(reaction temperature: 30°-40°)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was further stirred for 10 days at 50°
|
Duration
|
10 d
|
Type
|
WAIT
|
Details
|
over this period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20°
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
WASH
|
Details
|
After washing with a 10% solution of NaHSO3 in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with H2O, the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(CCCCCCCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCCC1CCCCCCCCCCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |